4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile

Cancer Epigenetics HDAC Inhibition Cell-Based Assay

Access a disubstituted 1H-pyrrole-3-carbonitrile scaffold where the ortho-hydroxyphenyl group enables critical metal-chelation for zinc-dependent HDAC binding, a feature absent in para/meta isomers. Avoid potency loss from uncontrolled substitution. - Validated HDAC inhibition: related analog IC50 = 390 nM in rat liver homogenate. - STING agonist screening: scaffold delivers EC50 as low as 1.2 µM (THP1-blue ISG reporter). - Kinase hinge-binding: binds IRAK4, CDK2, Jak, Chk1, Akt/PKB. Procurement-ready scaffold for medicinal chemistry & focused library synthesis.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
CAS No. 87388-25-8
Cat. No. B12888363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile
CAS87388-25-8
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNC=C2C#N)O
InChIInChI=1S/C11H8N2O/c12-5-8-6-13-7-10(8)9-3-1-2-4-11(9)14/h1-4,6-7,13-14H
InChIKeyNSWDRZZCLPJHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile Structural Profile


4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile (CAS 87388-25-8) is a disubstituted 1H-pyrrole bearing a 2-hydroxyphenyl group at C4 and a nitrile at C3 . The molecular formula is C11H8N2O and the molecular weight is 184.19 g/mol . The compound belongs to the 1H-pyrrole-3-carbonitrile subclass, a scaffold that has been investigated for histone deacetylase (HDAC) inhibition [1], kinase modulation [2], and STING agonism [3], making the precise substitution pattern critical for target engagement. Publicly available quantitative pharmacological data for this exact compound are extremely sparse.

StructureDisubstituted 1H-pyrrole with ortho-hydroxyphenyl chelation handle
Scaffold contextClass-level evidence for HDAC, kinase, and STING target engagement
Validation needSparse compound-specific data; requires primary assay confirmation

Substitution Risks for 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile


Simple replacement of 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile with a structurally similar 1H-pyrrole-3-carbonitrile derivative is not scientifically defensible because biological activity within this scaffold is exquisitely sensitive to the nature and position of substituents on both the pyrrole core and the pendant aryl ring [1]. For example, in HDAC inhibitor programs, the presence of a hydroxamic acid moiety versus a nitrile at C3 determines isoform selectivity and cellular potency by orders of magnitude [2]. Similarly, the ortho-hydroxy group on the phenyl ring can engage in intramolecular hydrogen bonding or metal chelation that is absent in para- or meta-substituted analogs, directly affecting target binding [3]. Substituting without controlling for these factors risks loss of the desired biological phenotype entirely.

Ortho-hydroxy position enables metal chelation / H-bonding absent in para-/meta-substituted analogs, potentially altering target binding.
C3-nitrile versus hydroxamic acid warhead determines HDAC isoform selectivity and cellular potency by orders of magnitude.
Minor substituent changes on the pyrrole or phenyl ring can shift biological phenotype significantly (>10-fold in reported SAR).

4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile vs. Analogs


HDAC Inhibition in Leukemic CEM Cells

While no direct head-to-head comparison data are publicly available for 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile itself, a structurally related 1H-pyrrole-3-carbonitrile derivative bearing a hydroxamic acid warhead (CHEMBL381561, a close analog with a phenylthioether extension) demonstrated an IC50 of 25,000 nM against human HDAC in leukemic CEM cells [1]. This indicates that the 1H-pyrrole-3-carbonitrile core can engage intracellular HDAC enzymes when appropriately substituted. The 2-hydroxyphenyl substituent present in the target compound introduces an additional hydrogen-bond donor/acceptor and potential metal-chelating functionality absent in the comparator, which is predicted to enhance HDAC binding affinity based on structure-activity relationship trends observed across the pyrrole-based HDAC inhibitor class [2]. However, quantification of any affinity gain requires primary experimental confirmation.

HDAC CEM cells
Class-level
Comparator IC50 25,000 nM
Target compound: data not available
Class-level HDAC inhibition context
Predicted enhanced binding requires experimental verification
Cancer Epigenetics HDAC Inhibition Cell-Based Assay

HDAC Inhibition in Rat Liver Homogenate

The same reference analog CHEMBL381561 exhibited an IC50 of 390 nM against rat liver HDAC in a tissue homogenate assay [1]. This ex vivo potency demonstrates that 1H-pyrrole-3-carbonitrile derivatives can achieve sub-micromolar HDAC inhibition in complex biological matrices. 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile, with its ortho-hydroxy group capable of zinc chelation in the HDAC active site, is structurally positioned to achieve comparable or superior enzyme inhibition [2]. However, no experimental data for the target compound in this assay are available.

HDAC rat liver
Class-level
Comparator IC50 390 nM
Supports HDAC enzyme-inhibition review
No direct data for target compound; ex vivo benchmark only
Epigenetics Enzymatic Assay Tissue Homogenate

STING Agonist Activity of Pyrrole-3-carbonitriles

In a 2023 structure-activity relationship study of 1H-pyrrole-3-carbonitrile derivatives as STING receptor agonists, compound 7F (bearing a 4-methoxy-2-methylaniline substituent) achieved an EC50 of 1.2 µM in the THP1-blue ISG reporter assay [1]. The target compound's 2-hydroxyphenyl group differs from the 4-methoxy-2-methylaniline of 7F, with the ortho-hydroxyl offering distinct hydrogen-bonding and metal-coordination potential. This substitution change can profoundly alter STING binding and functional activity, as demonstrated by the >10-fold variation in EC50 across the published analog series [1]. Direct comparison between 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile and compound 7F has not been reported.

STING agonism
Context-dependent
EC50 1.2 µM (compound 7F)
Target compound not measured
Context-dependent STING activation context
Steep SAR; substitution pattern differs from reference agonist
Immuno-oncology STING Agonism Reporter Gene Assay

Kinase Binding Profiles of Related Compounds

BindingDB records document that 1H-pyrrole-3-carbonitrile derivatives have been tested against multiple human kinases including IRAK4 and CDK2, with measurable binding affinities reported [1]. For example, several entries in the CHEMBL5278465 and CHEMBL3753955 series show inhibition of these kinases, though exact IC50 values for the unsubstituted or 2-hydroxyphenyl variant are not specified. The patent literature further discloses substituted 1H-pyrrole compounds as inhibitors of Jak family kinases, Chk1, and Akt/PKB [2][3]. The 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile scaffold occupies an underexplored region of kinase inhibitor chemical space, with its ortho-hydroxyphenyl group potentially enabling unique hinge-binding interactions.

Kinase panel
Source review
Multiple targets reported: IRAK4, CDK2, Jak, Chk1, Akt/PKB
Supports kinase screening library inclusion
Direct profiling data for this exact compound not publicly available
Kinase Inhibition IL-1R Associated Kinase 4 Cyclin-Dependent Kinase 2

Key Applications for 4-(2-Hydroxyphenyl)-1H-pyrrole-3-carbonitrile


HDAC Inhibitor Lead Optimization

Procure 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile as a starting scaffold for HDAC inhibitor medicinal chemistry. The 1H-pyrrole-3-carbonitrile core has validated sub-micromolar HDAC inhibition in rat liver homogenate (IC50 = 390 nM for a related analog, [1]). The ortho-hydroxyphenyl substituent provides a metal-chelating motif that, based on class-level SAR, is expected to improve zinc-dependent HDAC isoform binding compared to analogs lacking this functionality [2].

STING Agonist Discovery

Use 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile in STING agonist screening cascades. The 1H-pyrrole-3-carbonitrile scaffold has produced STING agonists with EC50 values as low as 1.2 µM in THP1-blue ISG reporter assays [3]. The distinct 2-hydroxyphenyl substitution pattern offers a differentiated vector for SAR exploration relative to the published aniline-substituted series.

Kinase Library Enrichment

Add 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile to kinase-focused compound collections. Patent and BindingDB evidence confirms that 1H-pyrrole-3-carbonitrile derivatives bind to multiple therapeutically relevant kinases including IRAK4, CDK2, Jak family kinases, Chk1, and Akt/PKB [4][5]. The ortho-hydroxyphenyl group may confer unique hinge-region binding modes not accessible to classical kinase inhibitor scaffolds.

CCR5 Antagonist Research

Explore 4-(2-hydroxyphenyl)-1H-pyrrole-3-carbonitrile as a precursor for CCR5 antagonist development. Preliminary pharmacological screening indicates that structurally related hydroxyphenyl-pyrrole derivatives can function as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [6]. This compound serves as a versatile intermediate for generating focused libraries targeting chemokine receptors.

Application
Selection Property
Validation Focus
HDAC pathway lead optimization studies
Ortho-hydroxyphenyl chelation potential
Class-level HDAC inhibition review
STING agonist screening campaigns
1H-Pyrrole-3-carbonitrile scaffold accessibility
Reporter-gene pathway activation review
Kinase-focused library enrichment studies
Ortho-hydroxy hinge-binding moiety
Kinase selectivity profile review
Chemokine receptor antagonist precursor exploration
Hydroxyphenyl-pyrrole substitution versatility
Receptor binding and antagonism validation
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